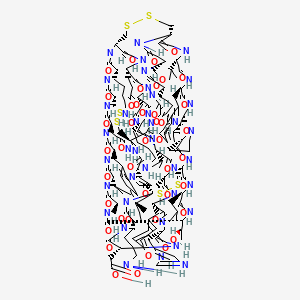
Circulin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Circulin E is a member of the cyclotide family, which are plant-derived peptides characterized by a cyclic cystine knot motif. These peptides are known for their exceptional stability, including resistance to thermal, chemical, and enzymatic degradation . This compound, like other cyclotides, is believed to play a role in plant defense mechanisms and has shown potential for various therapeutic applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Circulin E can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the routine and automated chemical synthesis of long peptide chains . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of this compound is achieved through a series of chemical ligation reactions, often involving the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
Industrial production of this compound and other cyclotides can be challenging due to their complex structures. advances in recombinant DNA technology have enabled the production of these peptides in microbial systems. This method involves the insertion of genes encoding the cyclotides into microorganisms, which then express and produce the peptides . Additionally, plant cell cultures have been explored as a sustainable and scalable method for producing cyclotides .
Chemical Reactions Analysis
Types of Reactions
Circulin E undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds through oxidation is a key reaction in the synthesis of its cyclic structure . Reduction reactions can break these disulfide bonds, leading to linear forms of the peptide .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents like iodine or hydrogen peroxide for disulfide bond formation, and reducing agents like dithiothreitol (DTT) for disulfide bond cleavage . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include the cyclic form of this compound with intact disulfide bonds, and linear forms resulting from the reduction of these bonds . These different forms can exhibit varying biological activities and stabilities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Circulin E involves its interaction with bacterial cell membranes. The peptide’s amphipathic nature allows it to insert into the lipid bilayer, causing membrane disruption and cell lysis . This mechanism is similar to that of other antimicrobial peptides, which target the negatively charged components of bacterial membranes .
Comparison with Similar Compounds
Circulin E is part of a larger family of cyclotides, which include compounds like Circulin A, Circulin B, and Cycloviolacin . These peptides share a similar cyclic cystine knot structure but differ in their amino acid sequences and biological activities . This compound is unique in its specific sequence and the particular disulfide bond pattern that contributes to its stability and bioactivity .
List of Similar Compounds
- Circulin A
- Circulin B
- Cycloviolacin
- Cyclopsychotride A
- Tricyclon A
This compound stands out due to its specific sequence and the resulting biological activities, making it a valuable compound for further research and application development.
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
KIPCGESCVWIPCLTSVFNCKCENKVCYHD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















